molecular formula C16H22O10S B078048 1-Thio-beta-D-glucose pentaacetate CAS No. 13639-50-4

1-Thio-beta-D-glucose pentaacetate

Cat. No. B078048
CAS RN: 13639-50-4
M. Wt: 406.4 g/mol
InChI Key: CFAJEDWNNGFOQV-LJIZCISZSA-N
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Description

1-Thio-beta-D-glucose pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is an acetylated sugar that has wide applications in organic synthesis .


Synthesis Analysis

The synthesis of 1-Thio-beta-D-glucose pentaacetate involves enzyme-catalyzed iterative β -1,4-glycosylation of β -glycosides. This is promising for bottom-up polymerization of reducing-end-modified cello-oligosaccharide chains . Another method involves the treatment of ethyl 1-thio-β-D-glucoseptanoside tetraacetate with mercury (II) acetate in acetic acid .


Molecular Structure Analysis

The molecular formula of 1-Thio-beta-D-glucose pentaacetate is C16H22O10S . The InChI representation is InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving 1-Thio-beta-D-glucose pentaacetate are complex and involve several steps. For instance, the anomerization of β-D-glucose pentaacetates in acetic acid - acetic anhydride mixtures with sulphuric acid as a catalyst has been studied .


Physical And Chemical Properties Analysis

1-Thio-beta-D-glucose pentaacetate is a white crystalline powder . It has a molecular weight of 406.4 g/mol .

Scientific Research Applications

Intermediate for Synthesis of Different Types of Glycosides

“1-Thio-beta-D-glucose pentaacetate” is an important intermediate for the synthesis of different types of glycosides . During glycosylation, it has been found to react faster with nucleophiles in the presence of Lewis acids .

Anomerization

Anomerization of glycosides is a process that has been rarely performed under basic conditions due to lack of efficiency. However, an imidazole promoted anomerization of “1-Thio-beta-D-glucose pentaacetate” has been developed . This reaction could proceed in both organic solvents and solid state at room temperature .

Stereocontrolled Synthesis of Glycosides

The stereocontrolled synthesis of glycosides with a single anomer is still challenging. “1-Thio-beta-D-glucose pentaacetate” plays a crucial role in this process . Its α anomer has shown better performance in more applications like CO2 absorption and stimulation of insulin release .

CO2 Absorption

The α anomer of “1-Thio-beta-D-glucose pentaacetate” has been used in applications like CO2 absorption . This makes it a potential candidate for environmental applications where CO2 capture is required .

Stimulation of Insulin Release

“1-Thio-beta-D-glucose pentaacetate” has been used to stimulate insulin release in rat pancreatic islets . This suggests its potential use in medical applications, particularly in the treatment of diabetes .

Biochemical Reaction

“1-Thio-beta-D-glucose pentaacetate” is used in biochemical reactions . It is also used as an active pharmaceutical intermediate , which suggests its potential use in the development of new drugs .

Safety and Hazards

When handling 1-Thio-beta-D-glucose pentaacetate, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJEDWNNGFOQV-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13639-50-4
Record name β-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13639-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thio-beta-D-glucose pentaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013639504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-thio-β-D-glucose pentaacetate
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